molecular formula C10H11BO4 B1585733 [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid CAS No. 380430-59-1

[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid

Cat. No.: B1585733
CAS No.: 380430-59-1
M. Wt: 206.00 g/mol
InChI Key: DZTWTEGVKAHSGN-UHFFFAOYSA-N
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Description

[3-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is a phenylboronic acid derivative featuring a methoxy-substituted α,β-unsaturated ester group at the 3-position of the aromatic ring. The compound’s structure combines the boronic acid moiety, which is pivotal in Suzuki-Miyaura cross-coupling reactions, with an ester-functionalized propenyl group. This unique configuration enhances its utility in organic synthesis, particularly in constructing complex molecules for pharmaceuticals or materials science. The E-stereochemistry of the propenyl group ensures spatial orientation that may influence reactivity and molecular interactions .

Properties

IUPAC Name

[3-(3-methoxy-3-oxoprop-1-enyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTWTEGVKAHSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC(=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378491
Record name [3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-59-1
Record name [3-(3-Methoxy-3-oxoprop-1-en-1-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid typically involves the reaction of appropriate phenylboronic acid derivatives with methoxy-substituted enones under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phenyl derivatives, alcohols, and other functionalized compounds.

Scientific Research Applications

Chemistry: In organic synthesis, [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group allows for versatile reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is used in medicinal chemistry for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Positional Isomers

  • [4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]boronic Acid
    This isomer differs only in the substitution position (4- vs. 3-). The para-substitution may alter electronic effects, as the ester group’s electron-withdrawing nature could influence the boronic acid’s Lewis acidity. Molecular weight (206.01 g/mol) and formula (C10H11BO4) are identical to the target compound, but steric and electronic differences may affect cross-coupling efficiency or solubility .

  • This isomer’s applications may diverge toward sterically demanding reactions or intramolecular interactions .

Substituent-Modified Analogues

  • [3-(3-Ethoxy-3-oxo-1-propen-1-yl)phenyl]boronic Acid
    Replacing the methoxy group with ethoxy increases the ester’s hydrophobicity (molecular weight: 220.03 g/mol, C11H13BO4). The larger alkyl chain may reduce solubility in polar solvents but enhance stability against hydrolysis. This modification is critical for tuning lipophilicity in drug design .

  • 3-Methacrylamidophenylboronic Acid Substituting the ester with a methacrylamide group (C11H12BNO3) introduces polymerizable functionality. This compound is valuable in creating boronic acid-functionalized hydrogels or responsive materials, diverging from the ester group’s synthetic applications .
  • Trifluoromethoxy-Substituted Phenylboronic Acids
    Compounds like 2-(trifluoromethoxy)benzeneboronic acid (C7H6BF3O3) exhibit stronger electron-withdrawing effects due to the -OCF3 group. This increases boronic acid acidity (pKa ~7 vs. ~8.5 for methoxy esters), enhancing reactivity in aqueous Suzuki couplings. Such derivatives are preferred in environments requiring rapid transmetallation .

Functional Group Variants

  • Imine-Functionalized Derivatives (e.g., B4 and B5) Compounds like 3-((2,6-dimethoxyphenylimino)methyl)phenyl boronic acid incorporate Schiff base moieties. These derivatives excel in coordination chemistry (e.g., metal-organic frameworks) but lack the ester’s electrophilic character, limiting their use in nucleophilic acyl substitutions .
  • Carboxylic Acid-Substituted Analogues
    Example: 3-Methoxy-4-carboxyphenylboronic acid. The carboxylic acid group (pKa ~4.7) introduces pH-dependent solubility and hydrogen-bonding capacity, broadening applications in biosensing or pH-responsive materials compared to the ester’s hydrolytic stability .

Tabulated Comparison of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications Reference
[3-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]BA C10H11BO4 206.01 3-Methoxy propenyl ester Suzuki couplings, drug intermediates
[4-(E-3-Methoxy-3-oxo-1-propen-1-yl)phenyl]BA C10H11BO4 206.01 4-Methoxy propenyl ester Altered electronic effects in catalysis
[3-(3-Ethoxy-3-oxo-1-propen-1-yl)phenyl]BA C11H13BO4 220.03 Ethoxy ester Enhanced lipophilicity for drug delivery
3-Methacrylamidophenylboronic acid C11H12BNO3 217.04 Methacrylamide Polymerizable materials, hydrogels
2-(Trifluoromethoxy)benzeneboronic acid C7H6BF3O3 205.93 -OCF3 High acidity for aqueous couplings

Biological Activity

[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid, with the CAS number 372193-68-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by relevant research findings and case studies.

  • Molecular Formula : C10H11BO4
  • Molecular Weight : 206.00 g/mol
  • InChI Key : WUEIYHVPDHJGLC-VOTSOKGWSA-N
  • PubChem ID : 5708388

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They act primarily as proteasome inhibitors, which can halt the cell cycle in cancer cells.

Boronic acids bind to the active site of proteasomes, inhibiting their function and leading to the accumulation of pro-apoptotic factors. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by disrupting proteasome activity.

CompoundIC50 (nM)Cancer Cell Line
Bortezomib7.05U266
This compoundTBDTBD

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties, particularly against resistant bacterial strains. Their mechanism involves the reversible binding to serine residues in β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics.

Case Studies

Recent studies have demonstrated that certain boronic acid derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with inhibitory constants (Ki) in the low micromolar range.

CompoundKi (µM)Bacterial Strain
Compound A0.004MRSA
Compound B0.008MRSA

Antiviral Activity

The antiviral potential of boronic acids has been less extensively studied but shows promise. Their ability to interact with glycoproteins on viral surfaces may enhance their effectiveness against certain viruses.

Research Findings

In vitro studies suggest that boronic acids can inhibit viral replication by binding to viral glycoproteins, thus preventing entry into host cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(E-3-methoxy-3-oxo-1-propen-1-yl)phenyl]boronic acid
Reactant of Route 2
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